molecular formula C16H20N4O2S B2859058 (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone CAS No. 2319802-47-4

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone

Cat. No. B2859058
CAS RN: 2319802-47-4
M. Wt: 332.42
InChI Key: MNYLEJZHICECEC-UHFFFAOYSA-N
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Description

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • The chemical compound is used as a base structure for synthesizing various novel heterocyclic compounds. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) described the synthesis of a range of novel compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, derived from similar base structures. These compounds were investigated for their potential as COX inhibitors, showcasing anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial and Antimicrobial Properties

  • A related area of research focuses on the antibacterial properties of compounds derived from similar chemical structures. For example, Tucker et al. (1998) explored piperazinyl oxazolidinone antibacterial agents, active against gram-positive organisms including methicillin-resistant Staphylococcus aureus. Their research indicates the potential of similar compounds in treating bacterial infections (Tucker et al., 1998).

Antifungal and Anticancer Applications

  • The chemical framework of the compound is also being utilized in the development of antifungal and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating significant antimicrobial and anticancer activities. This highlights the compound's potential in developing new therapeutic agents for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Organic Synthesis and Molecular Interaction Studies

  • Furthermore, compounds based on this chemical structure are used in advanced organic synthesis and molecular interaction studies. Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, providing insights into receptor binding and drug development (Shim et al., 2002).

Development of pH Sensors and Other Analytical Applications

  • Additionally, this compound and its derivatives are being explored for their potential in analytical chemistry, particularly as fluorescent pH sensors. Cui et al. (2004) synthesized 4-Piperidine-naphthalimide derivatives, exhibiting strong fluorescence quench and red shift in acidic conditions, indicating their utility as pH sensors (Cui et al., 2004).

properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-12(2)17-9-18-15(11)22-7-13-3-5-20(6-4-13)16(21)14-8-23-10-19-14/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYLEJZHICECEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CSC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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